molecular formula C9H11ClFNO2 B14027141 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride

2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride

Cat. No.: B14027141
M. Wt: 219.64 g/mol
InChI Key: FOKIEXNURRNCBE-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is a versatile small molecule scaffold used in various scientific research applications. This compound is characterized by its unique chemical structure, which includes an amino group, a fluoro-substituted phenyl ring, and an acetic acid moiety. Its molecular formula is C9H10FNO2·HCl, and it has a molecular weight of 183.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as acyl chlorides for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include nitroso and nitro derivatives, cyclohexyl derivatives, and various amides and esters, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride apart is its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. The presence of both the fluoro and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

2-amino-2-(2-fluoro-4-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H

InChI Key

FOKIEXNURRNCBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)F.Cl

Origin of Product

United States

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